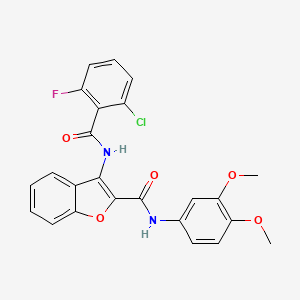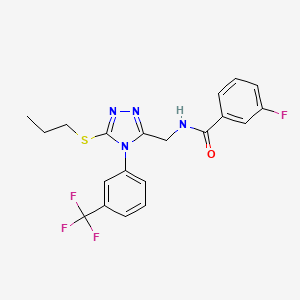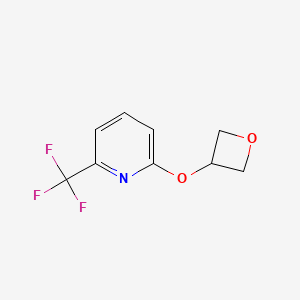![molecular formula C12H12ClFN6 B2565763 5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415573-72-5](/img/structure/B2565763.png)
5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and piperazine rings
Preparation Methods
The synthesis of 5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-fluoropyrimidine with piperazine derivatives under specific conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base to facilitate the C-N bond-forming reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Formation of Intermediates: It can form intermediates such as 5-fluoro-2-amino pyrimidines when reacted with amines in the presence of potassium carbonate.
Scientific Research Applications
5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including inhibitors of specific enzymes and receptors.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it can act as an antagonist against P2X7 receptors, which are involved in inflammatory responses .
Comparison with Similar Compounds
5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine can be compared with similar compounds such as:
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
5-fluoro-2-cyano pyrimidine: Another intermediate used in the synthesis of related pharmaceutical compounds.
2,4-Dichloro-5-fluoropyrimidine: A compound with similar structural features but different reactivity and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN6/c13-9-5-15-11(16-6-9)19-1-3-20(4-2-19)12-17-7-10(14)8-18-12/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHMLKBOBKAVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=N2)F)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)

![3-(4-methanesulfonylphenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2565685.png)


![4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2565694.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)




